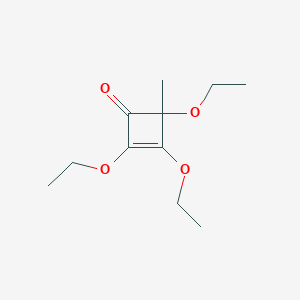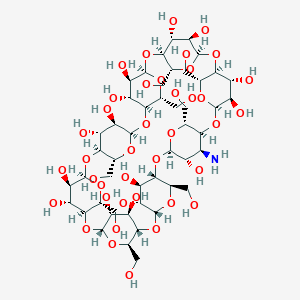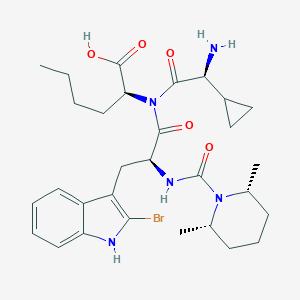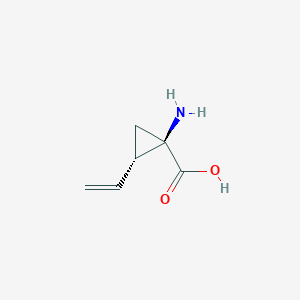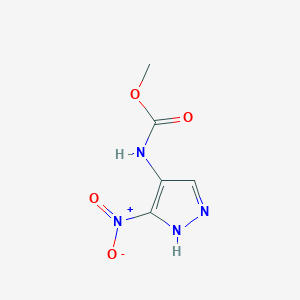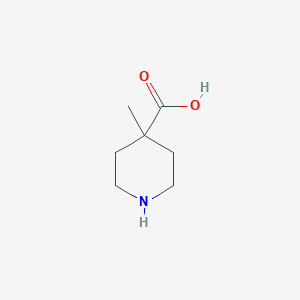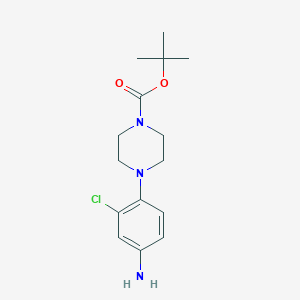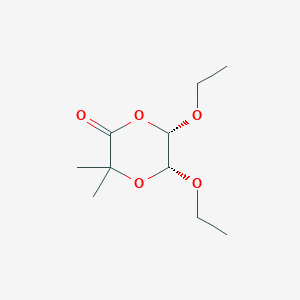
(5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one, also known as ethyl lactate, is a colorless liquid with a fruity odor. It is commonly used as a solvent in various industries such as food, pharmaceutical, and cosmetic. Ethyl lactate is considered a green solvent due to its low toxicity, biodegradability, and low environmental impact. In recent years, it has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one lactate is not well understood. However, it is believed to act as a polar solvent due to its ability to dissolve polar and nonpolar compounds. It has a high dielectric constant, which allows it to solvate ions and polar molecules. It also has a low boiling point, which makes it suitable for low-temperature reactions.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of (5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one lactate. However, it is considered a safe solvent with low toxicity and low environmental impact. It has been approved by the FDA as a food additive and is generally recognized as safe (GRAS).
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl lactate has several advantages for lab experiments. It is a green solvent with low toxicity and low environmental impact. It is also a polar solvent that can dissolve both polar and nonpolar compounds. However, it has some limitations. It has a low boiling point, which limits its use in high-temperature reactions. It also has a low flash point, which makes it flammable and requires proper handling and storage.
Orientations Futures
There are several future directions for the use of (5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one lactate in scientific research. One direction is the development of new applications in biotechnology, materials science, and environmental science. Another direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, there is a need for further research on the mechanism of action and the biochemical and physiological effects of (5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one lactate.
Méthodes De Synthèse
Ethyl lactate can be synthesized through the esterification reaction between lactic acid and ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction can be carried out under reflux conditions, and the product can be purified through distillation or solvent extraction.
Applications De Recherche Scientifique
Ethyl lactate has been studied for its potential applications in various fields such as biotechnology, materials science, and environmental science. In biotechnology, it has been used as a solvent for the extraction and purification of proteins and enzymes. In materials science, it has been used as a solvent for the synthesis of nanoparticles and as a plasticizer for biodegradable polymers. In environmental science, it has been studied as a potential biofuel and as a solvent for the removal of pollutants from wastewater.
Propriétés
Numéro CAS |
184761-16-8 |
|---|---|
Nom du produit |
(5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one |
Formule moléculaire |
C10H18O5 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
(5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one |
InChI |
InChI=1S/C10H18O5/c1-5-12-7-8(13-6-2)15-10(3,4)9(11)14-7/h7-8H,5-6H2,1-4H3/t7-,8+/m0/s1 |
Clé InChI |
GVLFVFPZDHRGRN-JGVFFNPUSA-N |
SMILES isomérique |
CCO[C@@H]1[C@@H](OC(C(=O)O1)(C)C)OCC |
SMILES |
CCOC1C(OC(C(=O)O1)(C)C)OCC |
SMILES canonique |
CCOC1C(OC(C(=O)O1)(C)C)OCC |
Synonymes |
1,4-Dioxan-2-one,5,6-diethoxy-3,3-dimethyl-,cis-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)


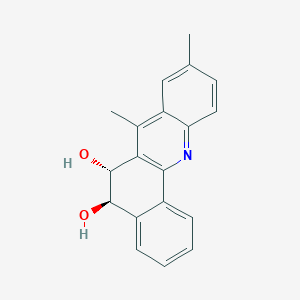


![[1,2,3]Thiadiazolo[4,5-b]pyridine](/img/structure/B68545.png)
